molecular formula C8H11BP B1339051 Dimethylphenylphosphine Borane CAS No. 35512-87-9

Dimethylphenylphosphine Borane

Cat. No.: B1339051
CAS No.: 35512-87-9
M. Wt: 148.96 g/mol
InChI Key: QZAXONBUUURRQX-UHFFFAOYSA-N
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Description

Dimethylphenylphosphine Borane is an organophosphorus compound with the molecular formula C₈H₁₄BP. It is a clear liquid that is sensitive to moisture and air. This compound is a member of the phosphine-borane family, which are known for their stability and ease of handling compared to free phosphines .

Mechanism of Action

Target of Action

Dimethylphenylphosphine Borane is a unique compound that interacts with specific targets in chemical reactions. It is known to be readily deprotonated at both methyl groups . This deprotonation process is a key part of its interaction with its targets.

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process of deprotonation. This process involves the removal of protons from the methyl groups of the compound, leading to the formation of a dilithiated Lewis base adduct . This interaction results in significant changes in the chemical structure of the compound, which can have downstream effects on various biochemical pathways.

Biochemical Pathways

The deprotonation of this compound and the subsequent formation of a dilithiated Lewis base adduct can affect various biochemical pathways. One such pathway involves the reduction of disulfide bonds in response to phosphine-borane complexes . This reduction process can have significant downstream effects, potentially influencing a variety of biological processes.

Pharmacokinetics

The pharmacokinetic properties of this compound and its metabolites are predicted to meet the necessary features for orally active drug candidates . This suggests that the compound has suitable absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability.

Result of Action

The result of the action of this compound is the formation of a dilithiated Lewis base adduct . This formation results from the deprotonation of the compound at its methyl groups. The molecular and cellular effects of this action are complex and can vary depending on the specific context and conditions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is known to be an air-sensitive liquid , suggesting that exposure to air could potentially affect its stability and action

Biochemical Analysis

Biochemical Properties

Dimethylphenylphosphine Borane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form stable complexes with Lewis bases, which can influence the reactivity and stability of the compound. For instance, this compound can be deprotonated at both methyl groups, forming a dilithiated Lewis base adduct with stabilizing Li–H interactions . This interaction is crucial for its role in biochemical reactions, as it can affect the compound’s reactivity and stability.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, phosphine–borane complexes, including this compound, have been shown to selectively reduce disulfide bonds, which can delay cell death in cultured cells . This reduction in disulfide bonds can impact various cellular processes, including cell signaling and gene expression, ultimately influencing cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form stable complexes with Lewis bases, which can influence its reactivity and stability. For instance, this compound can be deprotonated at both methyl groups, forming a dilithiated Lewis base adduct with stabilizing Li–H interactions . This interaction can affect the compound’s reactivity and stability, ultimately influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, this compound has been shown to form stable complexes with Lewis bases, which can influence its stability and reactivity over time . This stability is crucial for its long-term effects on cellular function, as it can affect the compound’s reactivity and stability.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as reducing disulfide bonds and delaying cell death. At higher doses, it may exhibit toxic or adverse effects. For instance, phosphine–borane complexes, including this compound, have been shown to selectively reduce disulfide bonds, which can delay cell death in cultured cells . This effect can vary with different dosages, highlighting the importance of dosage in determining the compound’s effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, phosphine–borane complexes, including this compound, have been shown to selectively reduce disulfide bonds, which can impact various metabolic pathways . This interaction can affect metabolic flux and metabolite levels, highlighting the compound’s role in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. For instance, this compound can form stable complexes with Lewis bases, which can influence its transport and distribution within cells and tissues . This interaction can affect the compound’s localization and accumulation, highlighting its role in transport and distribution.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. For example, this compound can form stable complexes with Lewis bases, which can influence its subcellular localization . This interaction can affect the compound’s activity and function, highlighting its role in subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylphenylphosphine Borane can be synthesized through the reaction of Dimethylphenylphosphine with Borane. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation. The reaction proceeds as follows:

(C6H5)(CH3)2P+BH3(C6H5)(CH3)2PBH3(C_6H_5)(CH_3)_2P + BH_3 \rightarrow (C_6H_5)(CH_3)_2P·BH_3 (C6​H5​)(CH3​)2​P+BH3​→(C6​H5​)(CH3​)2​P⋅BH3​

The product is then purified by distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for handling and purification is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Dimethylphenylphosphine Borane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethylphenylphosphine Borane has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Trimethylphosphine Borane
  • Triphenylphosphine Borane
  • Diethylphenylphosphine Borane

Comparison: Dimethylphenylphosphine Borane is unique due to its balance of steric and electronic properties, making it a versatile ligand. Compared to Trimethylphosphine Borane, it has a larger steric bulk due to the phenyl group, which can influence its reactivity and selectivity in catalytic processes. Compared to Triphenylphosphine Borane, it has a higher electron-donating ability due to the presence of methyl groups .

Properties

InChI

InChI=1S/C8H11P.B/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAXONBUUURRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CP(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes dimethylphenylphosphine borane particularly useful in organolithium chemistry?

A1: this compound possesses two methyl groups that are susceptible to deprotonation by strong bases like tert-butyllithium (tBuLi). This double deprotonation leads to the formation of a dilithiated species. [] This dilithiated intermediate is a valuable building block in organic synthesis, as it can react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. [, ] This reactivity has been exploited in the synthesis of both P-stereogenic phosphine-alkene ligands and 3-hydroxy piperidines, highlighting the versatility of this compound as a starting material. []

Q2: Can you provide an example of how this compound is employed in the synthesis of complex molecules?

A2: One compelling example lies in the synthesis of P-stereogenic phosphine-alkene ligands. this compound can be treated with s-BuLi to generate a chiral lithiated intermediate. This intermediate can then be reacted with different allylic halides, leading to the formation of chiral alkene-phosphine borane derivatives. [] These derivatives can then be further modified to yield a variety of P-stereogenic phosphine-alkene ligands. This methodology showcases the potential of this compound in constructing complex chiral molecules, which are highly sought-after in asymmetric catalysis.

Q3: What is a unique structural feature observed in the dilithiated derivative of this compound?

A3: The dilithiated derivative of this compound, formed by the deprotonation of both methyl groups, exhibits an interesting structural motif. It features stabilizing Li-H interactions, which likely contribute to the stability of this highly reactive species. [] This observation highlights the importance of non-covalent interactions in influencing the structure and reactivity of organometallic compounds.

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